

In Vivo vs. In Vitro Efficacy of 1,5-Benzothiazepines: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

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The **1,5-benzothiazepine** scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] A critical aspect of the preclinical development of novel **1,5-benzothiazepine** derivatives is the correlation between their efficacy in in vitro assays and in vivo models. This guide provides an objective comparison of the performance of **1,5-benzothiazepines** in these different settings, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of 1,5-Benzothiazepine Derivatives

The following tables summarize the quantitative data from various studies, highlighting the in vitro and in vivo efficacy of different **1,5-benzothiazepine** derivatives across several therapeutic areas.

Table 1: Cardiovascular Effects

Compound	In Vitro Assay	In Vitro Results	In Vivo Model	In Vivo Results
Diltiazem (d-cis)	Isolated K+-contracted canine femoral artery	Potent vasorelaxation	Anesthetized dogs	Transient hypotension, tachycardia, increased vertebral, brachial, femoral, and common carotid blood flow[1][3]
TA-993 (l-cis)	Isolated K+-contracted canine femoral artery	Vasorelaxation potency ~1/20th of diltiazem[4]	Anesthetized dogs	Selective and sustained increase in common carotid, brachial, and femoral blood flow with minimal effect on arterial pressure[3][4]
d-cis-TA-993	Isolated K+-contracted canine femoral artery	Vasorelaxation potency ~1.2 times that of diltiazem[3]	Anesthetized dogs	Effects similar to diltiazem: transient hypotension and increased blood flow[3]
l-cis-diltiazem	Isolated K+-contracted canine femoral artery	Vasorelaxation potency ~0.032 times that of diltiazem[3]	Anesthetized dogs	Progressive increase in femoral, brachial, and common carotid blood flow with little change in arterial pressure[3]

Table 2: Anticancer Activity

Compound	In Vitro Assay (Cell Line)	In Vitro Results (IC50)	In Vivo Model	In Vivo Results
Derivative 2c	MTT Assay (Hep G-2 - Liver Cancer)	3.29 ± 0.15 µM	Not specified in the provided results	Not specified in the provided results
Derivative 2j	MTT Assay (DU-145 - Prostate Cancer)	15.42 ± 0.16 µM	Not specified in the provided results	Not specified in the provided results
Standard: Methotrexate	MTT Assay (Hep G-2)	4.68 ± 0.17 µM	Not applicable	Not applicable
Standard: Methotrexate	MTT Assay (DU-145)	21.96 ± 0.15 µM	Not applicable	Not applicable

Table 3: Anti-inflammatory Activity

Compound	In Vitro Assay	In Vitro Results	In Vivo Model	In Vivo Results
Derivatives (unspecified)	Not specified in the provided results	Not specified in the provided results	Carrageenan-induced rat paw edema	Significant anti-inflammatory activity at 10 mg/kg BW, comparable to diclofenac[1]

Table 4: Antidiabetic Activity (α -Glucosidase Inhibition)

Compound	In Vitro Assay	In Vitro Results (IC50)	In Vivo Model	In Vivo Results
Derivative 2B	α -glucosidase inhibition assay	$2.62 \pm 0.16 \mu\text{M}$ ^{[5][6]}	Streptozotocin-induced diabetic Wistar rats	Significant antidiabetic activity ^{[5][6]}
Derivative 3B	α -glucosidase inhibition assay	Competitive inhibition	Streptozotocin-induced diabetic Wistar rats	Significant antidiabetic activity ^{[5][6]}
Acarbose (Standard)	α -glucosidase inhibition assay	$37.38 \pm 1.37 \mu\text{M}$ ^{[5][6]}	Not specified in this study	Not specified in this study

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Isolated Aortic/Arterial Ring Assay (for Cardiovascular Effects)

- Objective: To assess the vasorelaxant effect of compounds on isolated blood vessels.
- Protocol:
 - A thoracic aorta or other artery (e.g., femoral, saphenous) is excised from a laboratory animal (e.g., rat, dog).^[7]
 - The surrounding connective and fatty tissues are carefully removed.
 - The artery is cut into rings of approximately 1-2 mm in width.^[8]
 - The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - The rings are connected to an isometric force transducer to record changes in tension.

- The rings are pre-contracted with a vasoconstrictor agent (e.g., high concentration of potassium chloride (K+), phenylephrine).
- Cumulative concentrations of the **1,5-benzothiazepine** derivative are added to the bath, and the relaxation response is recorded.
- The potency of the compound is typically expressed as the concentration required to produce 50% of the maximal relaxation (IC50).

2. MTT Assay (for Anticancer Activity)

- Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
- Protocol:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the **1,5-benzothiazepine** derivatives for a specified period (e.g., 24, 48, or 72 hours).[9]
 - After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
 - The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
 - A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[9]
 - The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
 - The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

3. α -Glucosidase Inhibition Assay (for Antidiabetic Activity)

- Objective: To measure the inhibitory effect of a compound on the α -glucosidase enzyme.

- Protocol:
 - The reaction mixture contains α -glucosidase enzyme, a substrate (e.g., p-nitrophenyl- α -D-glucopyranoside, pNPG), and the test compound in a buffer solution (e.g., phosphate buffer, pH 6.8).
 - The enzyme and the test compound are pre-incubated together.
 - The reaction is initiated by the addition of the substrate.
 - The hydrolysis of the substrate by α -glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
 - The inhibitory activity is calculated as the percentage of inhibition of the enzyme activity in the presence of the compound compared to the control (without the compound).
 - The IC₅₀ value is determined from the dose-response curve.

In Vivo Models

1. Anesthetized Dog Model (for Cardiovascular Effects)

- Objective: To evaluate the hemodynamic effects of a compound in a living organism.[\[10\]](#)
- Protocol:
 - Dogs are anesthetized, and catheters are inserted into various arteries and veins for drug administration and measurement of blood pressure and blood flow.
 - Parameters such as arterial pressure, heart rate, cardiac output, and regional blood flow in different arteries (e.g., carotid, femoral, vertebral) are continuously monitored.[\[10\]](#)
 - The **1,5-benzothiazepine** derivative is administered intravenously at different doses.
 - Changes in the hemodynamic parameters are recorded over time to determine the onset, magnitude, and duration of the cardiovascular effects.[\[3\]\[4\]](#)

2. Carrageenan-Induced Rat Paw Edema Model (for Anti-inflammatory Activity)

- Objective: To assess the acute anti-inflammatory activity of a compound.
- Protocol:
 - A group of rats receives the test compound, while a control group receives a vehicle.[2]
 - After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[11][12]
 - The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.[11]
 - The percentage of inhibition of edema in the treated group is calculated by comparing the paw volume with that of the control group.[2]

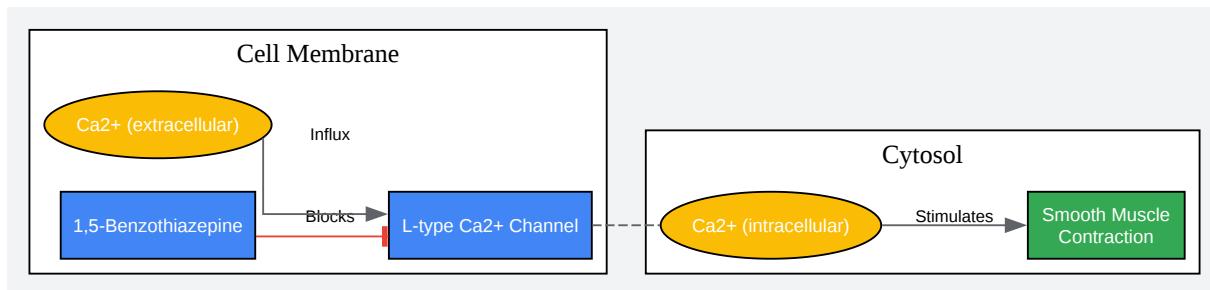
3. Streptozotocin (STZ)-Induced Diabetic Rat Model (for Antidiabetic Activity)

- Objective: To evaluate the antidiabetic effect of a compound in a model of type 1 diabetes.
- Protocol:
 - Diabetes is induced in rats by a single intraperitoneal or intravenous injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β -cells.[13][14][15]
 - The development of diabetes is confirmed by measuring blood glucose levels. Animals with blood glucose levels above a certain threshold (e.g., ≥ 15 mM) are considered diabetic.[13]
 - The diabetic rats are then treated with the **1,5-benzothiazepine** derivative over a period of time.
 - Blood glucose levels are monitored regularly to assess the compound's ability to lower hyperglycemia. Other parameters like body weight and food and water intake may also be measured.[15]

Visualization of Pathways and Workflows

Signaling Pathways

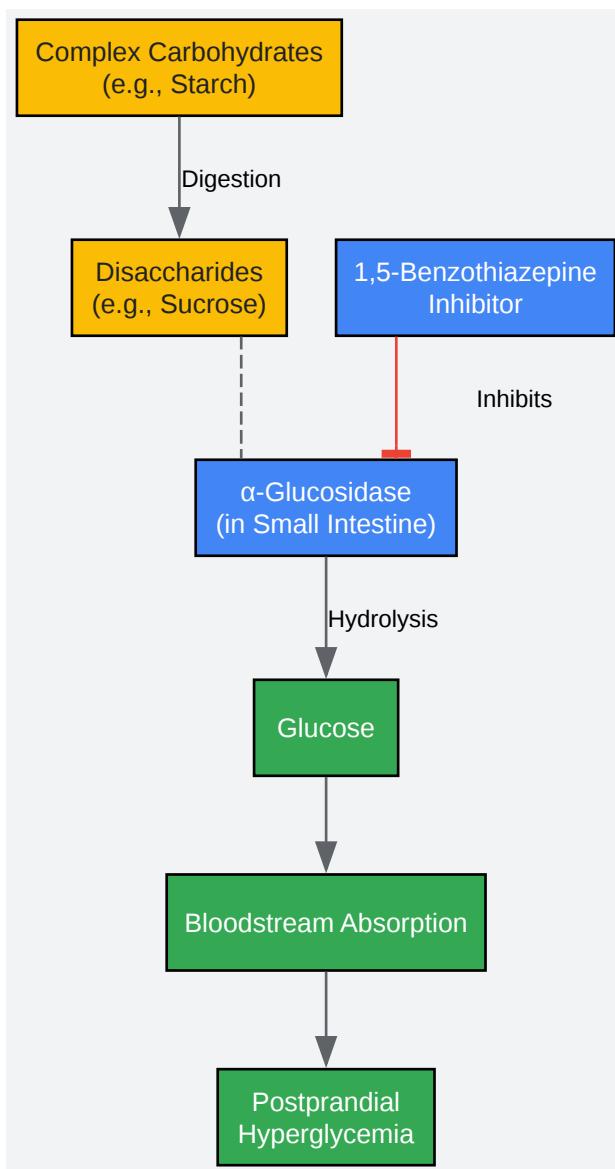
The primary mechanism of action for many cardiovascular-active **1,5-benzothiazepines** is the blockade of L-type calcium channels.



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Caption: Mechanism of action of **1,5-benzothiazepines** as calcium channel blockers.

For antidiabetic **1,5-benzothiazepines** that act as α -glucosidase inhibitors, the pathway is centered on the digestion of carbohydrates in the small intestine.

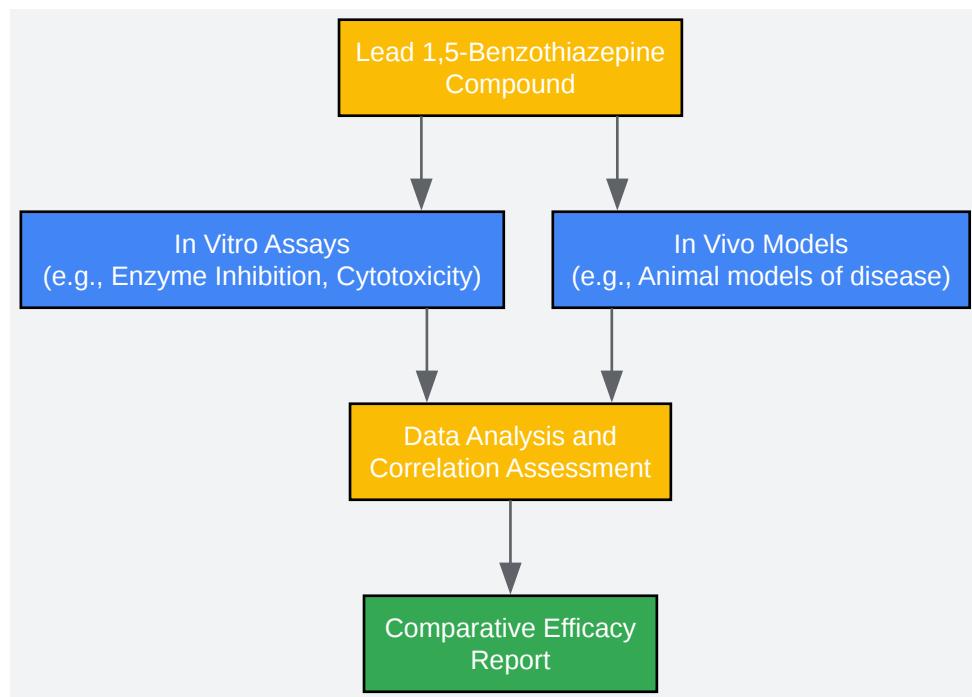


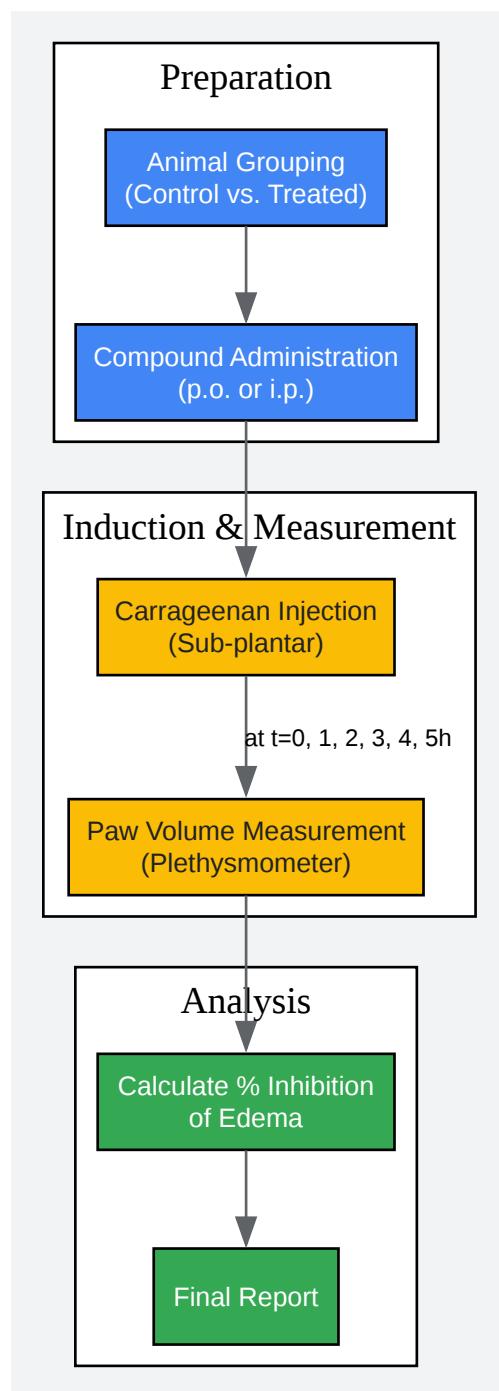
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Caption: Inhibition of carbohydrate digestion by **1,5-benzothiazepine** α -glucosidase inhibitors.

Experimental Workflows

The general workflow for comparing in vitro and in vivo efficacy follows a logical progression from cellular assays to whole-organism models.





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